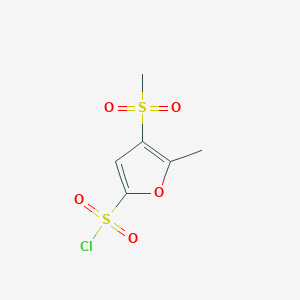

4-Methanesulfonyl-5-methylfuran-2-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Oxidation Processes

Studies have explored the oxidation of related sulfide compounds, leading to the formation of sulfones and sulfoxides, which are crucial intermediates in organic synthesis and pharmaceutical chemistry. For instance, the oxidation of methyl (methylthio)methyl sulfoxide has been investigated, showing the production of bis(methylsulfinyl)methane and methyl (methylthio)methyl sulfone under different conditions, highlighting a pathway to prepare these compounds efficiently (Ogura, Suzuki, & Tsuchihashi, 1980).

Microbial Metabolism

Methanesulfonic acid and its derivatives, like methanesulfonyl chloride, play a significant role in the sulfur cycle due to their stability and biogenic origins. Research into the microbial metabolism of methanesulfonic acid reveals that certain aerobic bacteria utilize it as a sulfur source for growth, emphasizing its environmental and biogeochemical importance (Kelly & Murrell, 1999).

Synthesis and Characterization of Derivatives

The synthesis and characterization of sulfonamide derivatives and their metal complexes have been studied, showing potential antibacterial activities. This research indicates the versatility of sulfonamide-based compounds in medicinal chemistry and their relevance in developing new therapeutic agents (Özdemir et al., 2009).

Structural Studies

The molecular structure of methane sulfonyl chloride has been investigated through electron diffraction, providing insights into its geometric parameters. Such studies are foundational for understanding the reactivity and interaction of sulfonyl chlorides in chemical synthesis (Hargittai & Hargittai, 1973).

Applications in Energy Storage

Research into sodium insertion into vanadium pentoxide in methanesulfonyl chloride-aluminum chloride ionic liquid demonstrates the potential of sulfonyl chloride-based ionic liquids in energy storage applications. This highlights the role of such compounds in improving the performance of cathodes for sodium-ion batteries (Su, Winnick, & Kohl, 2001).

Propiedades

IUPAC Name |

5-methyl-4-methylsulfonylfuran-2-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClO5S2/c1-4-5(13(2,8)9)3-6(12-4)14(7,10)11/h3H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOEBHFLRXJNMEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)S(=O)(=O)Cl)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[2-(4-Ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]methyl]benzoic acid](/img/structure/B2849611.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclooctane-1-carboxylic acid](/img/no-structure.png)

![1-methyl-8-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2849616.png)

![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2849619.png)

![1,3-Dimethyl-5-({2-[3-(trifluoromethyl)phenoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B2849623.png)

![2,4-dioxo-3-pentyl-N-[3-(1-piperidinyl)propyl]-1H-quinazoline-7-carboxamide](/img/structure/B2849626.png)